1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(naphthalen-2-YL)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(naphthalen-2-YL)urea is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a dimethylamino group, a methylpyrimidinyl group, and a naphthyl group
Preparation Methods
The synthesis of 1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(naphthalen-2-YL)urea involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring, which is achieved through the reaction of appropriate starting materials under controlled conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced into the pyrimidine ring through a substitution reaction using dimethylamine as the reagent.
Coupling with Naphthyl Group: The naphthyl group is then coupled with the pyrimidine ring through a series of reactions, including nucleophilic substitution and coupling reactions.
Formation of the Urea Linkage: The final step involves the formation of the urea linkage, which is achieved through the reaction of the intermediate compound with an appropriate isocyanate.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(naphthalen-2-YL)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, leading to the formation of complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(naphthalen-2-YL)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(naphthalen-2-YL)urea involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(naphthalen-2-YL)urea can be compared with other similar compounds, such as:
1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(phenyl)urea: This compound has a phenyl group instead of a naphthyl group, which may result in different chemical and biological properties.
1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(benzyl)urea: This compound has a benzyl group instead of a naphthyl group, which may affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C24H24N6O |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-3-naphthalen-2-ylurea |
InChI |
InChI=1S/C24H24N6O/c1-16-25-22(15-23(26-16)30(2)3)27-19-10-12-20(13-11-19)28-24(31)29-21-9-8-17-6-4-5-7-18(17)14-21/h4-15H,1-3H3,(H,25,26,27)(H2,28,29,31) |
InChI Key |
DMLAMQOSEZQPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.